(S)-Oxetane-2-carbaldehyde
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Overview
Description
(S)-Oxetane-2-carbaldehyde is a chiral compound featuring an oxetane ring with an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Oxetane-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a chiral epoxide with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction proceeds through a ring-opening and subsequent ring-closing mechanism to form the oxetane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of chiral catalysts and reagents is crucial to maintain the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Oxetane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products:
Oxidation: (S)-Oxetane-2-carboxylic acid
Reduction: (S)-Oxetane-2-methanol
Substitution: Various substituted oxetanes depending on the nucleophile used
Scientific Research Applications
(S)-Oxetane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of chiral drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-Oxetane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This reactivity is exploited in drug design to create compounds that can selectively inhibit or activate specific biological targets.
Comparison with Similar Compounds
®-Oxetane-2-carbaldehyde: The enantiomer of (S)-Oxetane-2-carbaldehyde, with similar chemical properties but different biological activity.
Oxetane-3-carbaldehyde: A structural isomer with the aldehyde group at a different position on the oxetane ring.
Tetrahydrofuran-2-carbaldehyde: A related compound with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of the strained oxetane ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C4H6O2 |
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Molecular Weight |
86.09 g/mol |
IUPAC Name |
(2S)-oxetane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2/t4-/m0/s1 |
InChI Key |
WDXAOIHMPDWQIU-BYPYZUCNSA-N |
Isomeric SMILES |
C1CO[C@@H]1C=O |
Canonical SMILES |
C1COC1C=O |
Origin of Product |
United States |
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